2-Amino-4-(2-amino-ethoxy)-butyric acid is a compound classified within the group of organic molecules known as l-alpha-amino acids. It possesses a unique structure and is recognized for its potential applications in various scientific fields, particularly in pharmacology. This compound does not currently have any approved therapeutic indications or clinical trials listed, indicating that it may still be in the experimental phase of research and development .
This compound can be derived from synthetic methods involving amino acids and related organic compounds. As an l-alpha-amino acid, it is characterized by the presence of both amino and carboxylic acid functional groups, which are typical features of amino acids. The specific structure of 2-amino-4-(2-amino-ethoxy)-butyric acid allows it to participate in various biochemical reactions, making it a subject of interest in medicinal chemistry and drug design .
The synthesis of 2-amino-4-(2-amino-ethoxy)-butyric acid can be achieved through several methods. One notable approach includes the Strecker synthesis, which involves the reaction of aldehydes with ammonia and cyanide to form α-amino acids. In this method, conditions can vary significantly, with temperatures ranging from -10 °C to 100 °C depending on the specific reagents used .
Another method involves selective hydrolysis of racemic N-benzoyl-2-aminobutyric acid using acylase enzymes, which can yield enantiomerically pure forms of amino acids. This process typically requires careful control of reaction conditions, including temperature (60 °C to 85 °C) and reaction time (1 to 24 hours) to optimize yield and purity .
The molecular formula for 2-amino-4-(2-amino-ethoxy)-butyric acid is C₆H₁₄N₂O₃, with a molecular weight averaging approximately 162.187 g/mol. The compound features a central butyric acid backbone with amino and ethoxy substituents:
This structure indicates that the compound is a chiral molecule, possessing one stereogenic center at the second carbon atom .
The reactivity of 2-amino-4-(2-amino-ethoxy)-butyric acid can be explored through various chemical reactions typical for amino acids. These include:
These reactions are fundamental in organic synthesis and can be utilized to modify the compound for specific applications .
While specific mechanisms of action for 2-amino-4-(2-amino-ethoxy)-butyric acid are not well-documented due to its experimental status, amino acids generally function as building blocks for proteins and play crucial roles in metabolic pathways. They may also act as neurotransmitters or precursors for neurotransmitter synthesis, influencing physiological functions such as mood regulation and cognitive processes .
The physical properties of 2-amino-4-(2-amino-ethoxy)-butyric acid include:
Chemical properties relevant to this compound include:
Quantitative data on absorption characteristics suggest that this compound has favorable intestinal absorption properties but may exhibit limited blood-brain barrier penetration .
Although 2-amino-4-(2-amino-ethoxy)-butyric acid is still under investigation, potential applications include:
The ongoing research into this compound highlights its versatility within scientific disciplines, particularly in drug development aimed at improving therapeutic efficacy .
The fermentative production of L-2-amino-4-(2-aminoethoxy)-butanoic acid predominantly utilizes Streptomyces species, notably Streptomyces sp. X-11,085, as the microbial platform. This biological route capitalizes on the native enzymatic machinery of these actinomycetes for stereoselective amino acid biosynthesis [1] [5].
Optimal microbial production requires precise formulation of nutrient media. Key parameters include:
Table 1: Optimized Fermentation Media Composition
Component | Concentration | Function |
---|---|---|
Glucose | 2.5–5.0% w/v | Primary carbon source, metabolic energy |
Yeast Extract | 1.0–1.5% w/v | Complex nitrogen/vitamin source |
Bacto-peptone | 0.8% w/v | Amino acid precursors |
Magnesium Sulfate | 0.05% w/v | Cofactor for transferases |
Ferrous Sulfate | 0.001% w/v | Redox enzyme cofactor |
Potassium Phosphate | 0.1% w/v | Buffer/pH stabilization |
Process optimization studies demonstrate that fed-batch fermentation with controlled glucose feeding sustains metabolic activity, achieving peak titers of 1.8–2.2 g/L after 72–96 hours. pH maintenance at 6.8–7.2 prevents acidification from metabolic byproducts [5].
Ethylene biosynthesis intermediates significantly enhance production yields. Ethylene oxide (10–50 ppm) or its metabolic analogs shunt carbon flux toward the 2-aminoethoxy moiety of the target amino acid. This precursor feeding strategy elevates titers by 40–60% by bypassing rate-limiting endogenous ethylene formation steps [1] [5]. Isotopic labeling studies confirm incorporation of $^{13}\text{C}$-ethylene oxide into the 2-aminoethoxy segment, validating its direct assimilation. The physiological role of this compound as a biosynthetic precursor to the antimetabolite antibiotic L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid further underscores its metabolic centrality [1].
Chemical synthesis routes address limitations in fermentative stereoselectivity and scalability, employing chiral Ni(II) complexes for absolute stereocontrol.
The proline-derived Ni(II) complex of glycine Schiff base (S)-6 serves as a recyclable chiral template. This complex enables enantioselective alkylation via kinetic differentiation of prochiral faces, achieving >97% diastereomeric excess (de). The square-planar Ni(II) geometry imposes rigidity, positioning the glycine enolate for stereoselective C–C bond formation [4]. Critical operational modifications for large-scale production (>150 g batches) include:
Table 2: Ni(II)-Complex-Mediated Asymmetric Alkylation Conditions
Parameter | Optimized Condition | Impact on Yield/Selectivity |
---|---|---|
Solvent | Dimethylformamide | Maximizes enolate reactivity/solubility |
Base | KOH/MeOH (5 mol% excess) | Minimizes diastereomer/byproduct formation |
Atmosphere | N₂ (oxygen-free) | Prevents ligand oxidation |
Temperature | 25–30°C | Balances reaction rate/selectivity |
Alkylating Agent | 5 mol% excess | Ensures complete conversion of glycine equivalent |
Alkylation of the Ni(II)-glycine complex employs 2,2,2-trifluoroethyl iodide (CF₃CH₂I) as the electrophile. Key advances include:
Table 3: Synthesis Method Comparison for 2-Amino-4-(2-aminoethoxy)-butyric Acid
Parameter | Microbial Biosynthesis | Chemical Synthesis |
---|---|---|
Yield | 1.8–2.2 g/L (fermentation broth) | 75–85% (multi-step process) |
Enantiopurity | >95% ee (L-enantiomer) | >97% ee (configurable) |
Scalability | Pilot-scale (500 L bioreactors) | Kilogram-scale demonstrated |
Capital Cost | High (bioreactor infrastructure) | Moderate (standard organic synthesis) |
Environmental Impact | Aqueous waste, biodegradable | Organic solvent waste (DMF, methanol) |
Stereochemical Flexibility | Limited to L-enantiomer | Configurable (L/D via auxiliary choice) |
Process Economics: Fermentation incurs lower raw material costs but higher capital investment. Chemical synthesis exhibits superior stereochemical flexibility and avoids complex nutrient media but requires expensive chiral auxiliaries and halogenated reagents [1] [4] [5].Quality Attributes: Microbial biosynthesis co-produces related antimetabolites (e.g., unsaturated analog L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid), necessitating cation-exchange chromatography. Chemical routes deliver >99.5% purity after crystallization [1] [4].Innovation Potential: Hybrid approaches, wherein fermentation-derived precursors undergo chemical modification, may leverage the strengths of both paradigms for next-generation manufacturing [1] [4] [5].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: